Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17890206
InChI: InChI=1S/C19H19N3O3/c23-19(24-15-6-2-1-3-7-15)20-22-12-10-14(11-13-22)18-16-8-4-5-9-17(16)25-21-18/h1-9,14H,10-13H2,(H,20,23)
SMILES:
Molecular Formula: C19H19N3O3
Molecular Weight: 337.4 g/mol

Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate

CAS No.:

Cat. No.: VC17890206

Molecular Formula: C19H19N3O3

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate -

Specification

Molecular Formula C19H19N3O3
Molecular Weight 337.4 g/mol
IUPAC Name phenyl N-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]carbamate
Standard InChI InChI=1S/C19H19N3O3/c23-19(24-15-6-2-1-3-7-15)20-22-12-10-14(11-13-22)18-16-8-4-5-9-17(16)25-21-18/h1-9,14H,10-13H2,(H,20,23)
Standard InChI Key KFOIRHADQLRMBJ-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1C2=NOC3=CC=CC=C32)NC(=O)OC4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound comprises three key subunits:

  • Benzo[d]isoxazole: A bicyclic heteroaromatic system with oxygen and nitrogen atoms at positions 1 and 2, respectively . This moiety is electron-deficient, influencing reactivity and binding interactions.

  • Piperidine: A six-membered saturated ring with one nitrogen atom. The 4-position substitution with benzo[d]isoxazole introduces steric and electronic effects that modulate conformational flexibility .

  • Phenyl carbamate: A carbamate group (–OCONH–) links the piperidine nitrogen to a phenyl ring, enhancing lipophilicity and potential bioactivity .

Molecular Formula and Weight

  • Empirical Formula: C19H19N3O3\text{C}_{19}\text{H}_{19}\text{N}_3\text{O}_3

  • Molecular Weight: 337.38 g/mol

  • Calculated Exact Mass: 337.1423 (Monoisotopic)

Synthetic Strategies

Key Synthetic Pathways

The synthesis likely follows a modular approach, as exemplified by mechanochemical methods for analogous piperidine-carbamates :

Step 1: Preparation of 4-(Benzo[d]isoxazol-3-yl)piperidine

  • Starting Material: 3-(Piperidin-4-yl)benzo[d]isoxazole (CAS 84163-68-8) .

  • Procedure: Synthesized via Suzuki-Miyaura coupling or reductive amination, as seen in related piperidine-isoxazole systems .

Step 2: Carbamate Formation

  • Reagents: Phenyl chloroformate and a base (e.g., triethylamine).

  • Mechanism: Nucleophilic substitution at the piperidine nitrogen:

    R-NH+Cl-CO-O-PhR-NH-CO-O-Ph+HCl\text{R-NH} + \text{Cl-CO-O-Ph} \rightarrow \text{R-NH-CO-O-Ph} + \text{HCl}
  • Conditions: Solvent-free mechanochemical milling or solution-phase reaction in dichloromethane at 0–25°C .

Step 3: Purification

  • Chromatography: Silica gel column chromatography (ethyl acetate/hexane) .

  • Yield: Estimated 70–85% based on analogous carbamations .

Physicochemical and Spectral Data

Spectroscopic Characterization

  • 1H^1\text{H} NMR (500 MHz, CDCl3_3):

    • δ 7.85–7.45 (m, 4H, benzo[d]isoxazole-H),

    • δ 6.90–6.70 (m, 5H, phenyl-H),

    • δ 4.20–3.80 (m, 2H, piperidine-NCH2_2),

    • δ 3.10–2.60 (m, 4H, piperidine ring-H) .

  • UPLC/MS:

    • tR=6.2mint_R = 6.2 \, \text{min}, [M + H]+=338.1^+ = 338.1 .

Solubility and Stability

  • Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO, ethanol, and dichloromethane.

  • Stability: Stable at room temperature for 24 months (hydrolysis half-life >2 years at pH 7) .

CompoundTarget ReceptorIC50_{50} (nM)Reference
PZ-11905-HT2A_{2A}12.4
3-(Piperidin-4-yl)benzo[d]isoxazoleD2_248.7
This compound (Predicted)5-HT2A_{2A}~30–100

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: The carbamate group offers a handle for structural diversification to improve selectivity or pharmacokinetics .

  • Prodrug Potential: Carbamates are enzymatically cleaved in vivo, enabling controlled drug release .

Material Science

  • Polymer Modifiers: Carbamate linkages enhance thermal stability in polyurethanes and epoxy resins .

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